molecular formula C19H20ClNO3 B2674946 {[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 400061-18-9

{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate

Cat. No.: B2674946
CAS No.: 400061-18-9
M. Wt: 345.82
InChI Key: NWKVONHTRTUOOS-UHFFFAOYSA-N
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Description

{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a phenylbutanoate moiety.

Preparation Methods

The synthesis of {[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzylamine with methyl 2-phenylbutanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug development and biochemical research.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, although more research is needed to fully understand its medical applications.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes

Mechanism of Action

The mechanism of action of {[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar compounds to {[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate include other carbamoyl derivatives and phenylbutanoate esters. For example, 3-chloro-5-methylphenylcarbamate is a related compound that has been studied for its unique properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylamino]-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-2-17(15-6-4-3-5-7-15)19(23)24-13-18(22)21-12-14-8-10-16(20)11-9-14/h3-11,17H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKVONHTRTUOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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